molecular formula C13H18FN B1342301 N-(3-Fluorobenzyl)cyclohexanamine CAS No. 500221-71-6

N-(3-Fluorobenzyl)cyclohexanamine

Cat. No.: B1342301
CAS No.: 500221-71-6
M. Wt: 207.29 g/mol
InChI Key: VZYLCWFYZXAELP-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)cyclohexanamine is a fluorinated secondary amine featuring a cyclohexylamine backbone substituted with a 3-fluorobenzyl group. Fluorination at the benzyl position typically enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making such compounds relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYLCWFYZXAELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595256
Record name N-[(3-Fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500221-71-6
Record name N-[(3-Fluorophenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)cyclohexanamine typically involves the reaction of 3-fluorobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

N-(3-Fluorobenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclohexanamine moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares N-(3-Fluorobenzyl)cyclohexanamine with structurally related compounds, emphasizing substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound* 3-Fluorobenzyl C₁₃H₁₈FN ~209.3 (estimated) Enhanced lipophilicity, CNS activity (inferred)
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine 4-Bromo-3-fluorobenzyl C₁₃H₁₇BrFN 286.18 Halogenated analog; potential kinase inhibitor
N-Benzylcyclohexanamine Benzyl C₁₃H₁₉N 189.3 Baseline structure; used in ligand synthesis
N-(2-Fluoro-3-(dioxaborolan)benzyl)cyclohexanamine 2-Fluoro-3-boronate C₁₉H₂₈BFNO₂ 339.2 Boron-containing; Suzuki coupling intermediate

Notes:

  • Boronates : The dioxaborolan-substituted analog () is tailored for cross-coupling reactions, diverging from the parent compound’s pharmacological focus.

Pharmacological and Agrochemical Relevance

  • Fluorinated Derivatives : Fluorine’s electronegativity and small atomic radius improve blood-brain barrier penetration, as seen in CNS-targeting analogs .
  • Pesticide Analogs : Compounds like N-(3-chlorophenyl)-cyclopropanecarboxamide (cyprofuram, ) demonstrate that halogenated benzylamines are leveraged in agrochemicals for fungicidal activity.

Biological Activity

N-(3-Fluorobenzyl)cyclohexanamine, a compound with the molecular formula C13_{13}H18_{18}FN, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations, supported by data tables and relevant studies.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves the introduction of a fluorobenzyl group onto a cyclohexanamine backbone. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and potentially its bioactivity. Structure-activity relationship studies indicate that modifications at the benzyl position can significantly affect biological outcomes.

Table 1: Structure-Activity Relationships of Related Compounds

Compound NameStructureIC50_{50} (µM)Biological Activity
This compoundStructureTBDTBD
6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamideStructure0.24Inhibitor of NCX
4-((3-fluorophenyl)sulfonyl)-piperidin-4-oneTBDTBDAnti-inflammatory

Inhibition of Sodium-Calcium Exchanger (NCX)

Research indicates that derivatives related to this compound exhibit significant inhibitory activity against the sodium-calcium exchanger (NCX). One notable derivative, 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, showed an IC50_{50} value of 0.24 µM, indicating strong potential for therapeutic applications in cardiac conditions where calcium overload is a concern .

Anti-inflammatory Properties

The anti-inflammatory activity of compounds structurally related to this compound has been evaluated using RAW264.7 macrophage cells. These studies typically measure the inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS). Preliminary results suggest that certain analogs can significantly reduce NO secretion, indicating potential use in treating inflammatory diseases .

Case Studies

  • Cardiovascular Applications : A study explored the effects of NCX inhibitors on cardiomyocytes under stress conditions. The findings suggested that compounds like this compound could mitigate calcium overload and improve cell viability during ischemic events.
  • Cancer Research : Investigations into the cytotoxic effects of related compounds on tumor cell lines revealed selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

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